molecular formula C13H17N3 B11732107 N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine

N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11732107
M. Wt: 215.29 g/mol
InChI Key: RSPCGFWGKLXKNQ-UHFFFAOYSA-N
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Description

N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substitutions, offers potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often involve mild heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as ruthenium or copper are used in dehydrogenative coupling reactions . These methods are designed to be scalable and environmentally friendly, producing minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target . For instance, in antimicrobial applications, it may inhibit essential bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its ability to participate in nucleophilic substitution reactions, while the ethyl and methyl groups contribute to its overall stability and lipophilicity .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-benzyl-1-ethyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H17N3/c1-3-16-11(2)13(10-15-16)14-9-12-7-5-4-6-8-12/h4-8,10,14H,3,9H2,1-2H3

InChI Key

RSPCGFWGKLXKNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=CC=C2)C

Origin of Product

United States

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